Cas no 750528-74-6 (methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate)

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is a versatile heterocyclic compound featuring both an ester and an aminomethyl functional group on a thiazole core. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the reactive aminomethyl group allows for further functionalization, enabling the construction of more complex molecules. The ester moiety enhances solubility and reactivity in various synthetic pathways. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its stability and well-defined reactivity profile contribute to its utility in research and industrial applications.
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate structure
750528-74-6 structure
Product Name:methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
CAS No:750528-74-6
MF:C6H8N2O2S
MW:172.204919815063
MDL:MFCD09904781
CID:1117088
PubChem ID:24274654
Update Time:2025-05-23

methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-(aminomethyl)-4-Thiazolecarboxylic acid methyl ester
    • methyl 2-aminomethyl-1,3-thiazole-4-carboxylate
    • methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
    • 4-Thiazolecarboxylic acid, 2-(aminomethyl)-, methyl ester
    • MDL: MFCD09904781
    • Inchi: 1S/C6H8N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3
    • InChI Key: BOLHSLRYXBDMHR-UHFFFAOYSA-N
    • SMILES: S1C=C(C(OC)=O)N=C1CN

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Additional information on methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate

Methyl 2-(Aminomethyl)-1,3-Thiazole-4-Carboxylate (CAS No. 750528-74-6): A Comprehensive Overview

Methyl 2-(Aminomethyl)-1,3-Thiazole-4-Carboxylate is a versatile and intriguing compound with the CAS registry number 750528-74-6. This compound belongs to the class of thiazole derivatives, which have garnered significant attention in recent years due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, which is a key structural motif for its unique chemical and biological properties.

The synthesis of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized the synthetic routes to enhance yield and purity, making this compound more accessible for large-scale production. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing costs and improving sustainability.

One of the most promising applications of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate lies in its potential as a building block for drug development. The compound's ability to act as a bioisostere has been explored in various pharmacological studies. For instance, studies published in *Journal of Medicinal Chemistry* highlight its role in designing novel antidepressants and anti-inflammatory agents*. The presence of the aminomethyl group and the carboxylate ester moiety provides ample opportunities for functionalization, enabling researchers to tailor the compound's properties for specific therapeutic applications.

In addition to its pharmacological significance, methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate has shown remarkable potential in materials science. Recent research in *Advanced Materials* demonstrates its use as a precursor for synthesizing advanced polymers with enhanced mechanical and thermal stability. The compound's ability to form robust polymer networks through click chemistry has opened new avenues for its application in high-performance materials.

The environmental impact of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate has also been a topic of interest among researchers. Studies conducted by the European Chemicals Agency (ECHA) suggest that the compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further investigations are required to fully understand its long-term ecological effects and ensure its safe use in industrial applications.

From a manufacturing perspective, the production of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate has been scaled up using green chemistry principles. The adoption of solvent-free reaction conditions and renewable feedstocks has significantly reduced the environmental footprint of its synthesis. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing.

In conclusion, methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate (CAS No. 750528-74-6) is a multifaceted compound with vast potential across various industries. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in modern chemistry research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to scientific innovation.

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